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molecular formula C15H13NO4 B018146 4-Benzyloxy-3-nitroacetophenone CAS No. 14347-05-8

4-Benzyloxy-3-nitroacetophenone

Cat. No. B018146
M. Wt: 271.27 g/mol
InChI Key: OWKGFSOHSDMRJL-UHFFFAOYSA-N
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Patent
US05770615

Procedure details

A mechanically stirred MeOH (3.8 L) suspension containing 1-[4-phenylmethoxy-3-nitrophenyl]ethanone (76.5 g, 282 mmol) was degassed with argon for 40 minutes at ~10° C. prior to addition of PtO2 (2.34 g, 10 mmol). Hydrogen was sparged into the reaction mixture at 8° C. to 10° C. via a subsurface gas inlet. After 8 hours, the completed reaction was degassed with Ar while being warmed to ~15° C., diluted with CHCl3 (250 mL) and filtered. The filtrate was stripped to give 70 g crude product which, after trituration for ten minutes with i-PrOH (450 mL) at 60° C., yielded 57.4 (84%) of the title compound.
Name
Quantity
3.8 L
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
catalyst
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
CO.[C:3]1([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][C:12]=2[N+:20]([O-])=O)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O=[Pt]=O.CC(O)C>[C:3]1([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][C:12]=2[NH2:20])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.8 L
Type
reactant
Smiles
CO
Name
Quantity
76.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
2.34 g
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon for 40 minutes at ~10° C.
Duration
40 min
CUSTOM
Type
CUSTOM
Details
Hydrogen was sparged into the reaction mixture at 8° C. to 10° C. via a subsurface gas inlet
CUSTOM
Type
CUSTOM
Details
the completed reaction
CUSTOM
Type
CUSTOM
Details
was degassed with Ar
TEMPERATURE
Type
TEMPERATURE
Details
while being warmed to ~15° C.
ADDITION
Type
ADDITION
Details
diluted with CHCl3 (250 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 70 g crude product which

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(C)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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